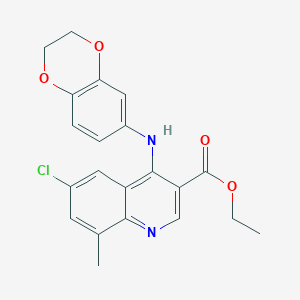
Ethyl 6-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, including a chloro group, an amino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the 1,4-Benzodioxin Moiety: The 1,4-benzodioxin moiety can be introduced through a cyclization reaction involving catechol and an appropriate dihalide.
Coupling of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro or chloro groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, various nucleophiles
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
ETHYL 6-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 6-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of ETHYL 6-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19ClN2O4 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-26-21(25)16-11-23-19-12(2)8-13(22)9-15(19)20(16)24-14-4-5-17-18(10-14)28-7-6-27-17/h4-5,8-11H,3,6-7H2,1-2H3,(H,23,24) |
InChI Key |
PIVUTMYGTWDMLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC4=C(C=C3)OCCO4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















